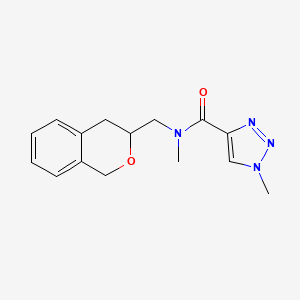
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique combination of an isochroman moiety and a 1,2,3-triazole ring, which contribute to its biological properties. The molecular formula is C14H16N4O, and it has a molecular weight of 256.31 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.31 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions in enzymes. This interaction can inhibit various biological pathways involved in disease processes such as cancer and microbial infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer).
- Efficacy : The IC50 values observed were 7.72 µM for A549 (lung cancer), 16.08 µM for PC-3 (prostate cancer), and 11.67 µM for MCF-7 cells .
These results indicate that the compound exhibits significant cytotoxicity towards various cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, the compound also shows promise as an antimicrobial agent:
- Microbial Targets : It has demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-triazole | 7.72 | Anticancer |
| N-(isochroman-3-ylmethyl)-N-methyl-pyrrolidine | 12.50 | Anticancer |
| N-(isochroman-3-ylmethyl)-N,N-dimethyl-imidazole | 15.00 | Anticancer |
This table illustrates that the triazole derivative exhibits superior potency compared to its imidazole counterpart.
Case Study 1: Anticancer Efficacy
In a controlled study involving HCT116 cells treated with N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-triazole-4-carboxamide, researchers observed:
- Apoptosis Induction : Flow cytometry revealed increased rates of apoptosis.
- Cell Cycle Arrest : A significant number of cells were arrested in the G0/G1 phase.
These findings suggest that the compound may effectively induce programmed cell death in cancer cells.
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial activity against S. aureus:
- Zone of Inhibition : The compound produced a notable zone of inhibition measuring 15 mm.
This indicates its potential as a therapeutic agent against bacterial infections.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18(15(20)14-9-19(2)17-16-14)8-13-7-11-5-3-4-6-12(11)10-21-13/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDXRJMRVIVWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














